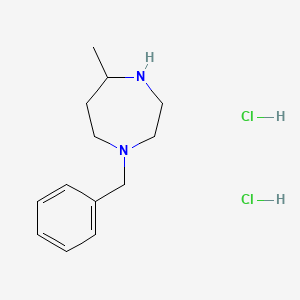
1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride is a chemical compound with the molecular formula C13H20N2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride typically involves the reaction of benzylamine with 5-methyl-1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through various techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-5-methyl-1,4-diazepane-1-carboxylate, while reduction may produce benzyl-5-methyl-1,4-diazepane .
Aplicaciones Científicas De Investigación
1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride: A similar compound with a carboxylate group.
1-Benzyl-2-methyl-1,4-diazepane dihydrochloride: Another derivative with a different substitution pattern.
Uniqueness
1-Benzyl-5-methyl-1,4-diazepane;dihydrochloride is unique due to its specific substitution pattern and chemical properties.
Propiedades
Fórmula molecular |
C13H22Cl2N2 |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
1-benzyl-5-methyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13;;/h2-6,12,14H,7-11H2,1H3;2*1H |
Clave InChI |
FAHRITGEDFAHID-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



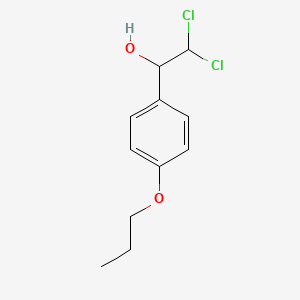
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
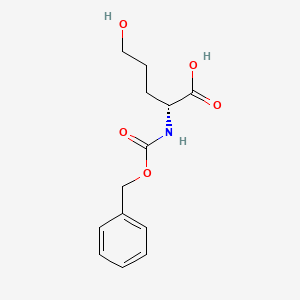

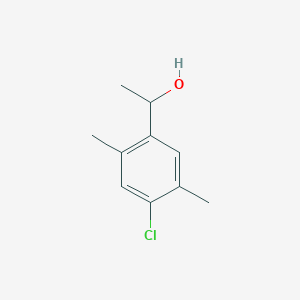
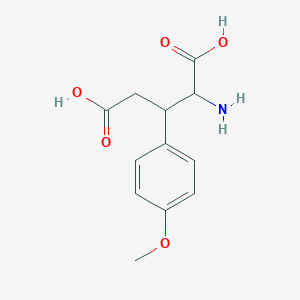


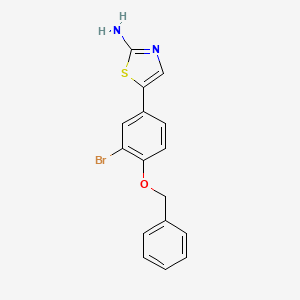
![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)

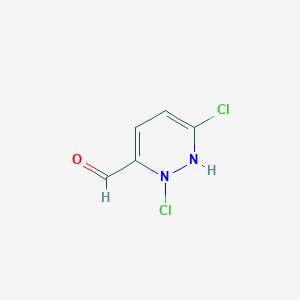
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
